molecular formula C16H15FN2O B2631670 {1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine CAS No. 1796944-66-5

{1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine

Cat. No.: B2631670
CAS No.: 1796944-66-5
M. Wt: 270.307
InChI Key: PQMCVKWUIMWTHZ-UHFFFAOYSA-N
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Description

{1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine: is a synthetic organic compound characterized by its unique structural features, including a fluoro-substituted aromatic ring, a pyridin-3-yloxy group, and an ethylamine moiety linked to a prop-2-yn-1-yl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine typically involves multiple steps:

  • Formation of the Fluoro-substituted Aromatic Intermediate

      Starting Material: 3-Fluoro-4-hydroxybenzaldehyde.

      Reaction: The hydroxy group is converted to a pyridin-3-yloxy group via nucleophilic substitution using pyridin-3-ol in the presence of a base such as potassium carbonate.

      Conditions: Reflux in an appropriate solvent like dimethylformamide (DMF).

  • Formation of the Ethylamine Intermediate

      Starting Material: 3-Fluoro-4-(pyridin-3-yloxy)benzaldehyde.

      Reaction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

      Conditions: Room temperature in methanol.

  • Formation of the Final Compound

      Starting Material: 3-Fluoro-4-(pyridin-3-yloxy)phenylethanol.

      Reaction: The alcohol is converted to a bromide using phosphorus tribromide, followed by nucleophilic substitution with prop-2-yn-1-amine.

      Conditions: Reflux in an appropriate solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium.

      Products: Oxidation of the ethylamine moiety to form corresponding imines or amides.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Room temperature or under reflux.

      Products: Reduction of the aromatic ring or the pyridin-3-yloxy group to form corresponding alcohols or amines.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS).

      Products: Substitution of the fluoro group with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, THF, methanol.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structural features.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Receptor Binding: May act as a ligand for certain biological receptors, influencing cellular signaling pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of {1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluoro-substituted aromatic ring and pyridin-3-yloxy group allow it to bind with high affinity to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    {1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine: can be compared with other fluoro-substituted aromatic compounds and pyridin-3-yloxy derivatives.

    Fluoro-substituted Benzylamines: Compounds with similar fluoro-substituted aromatic rings but different substituents on the benzylamine moiety.

    Pyridin-3-yloxy Derivatives: Compounds with the pyridin-3-yloxy group but different substituents on the aromatic ring or the ethylamine moiety.

Uniqueness

    Structural Features: The combination of a fluoro-substituted aromatic ring, a pyridin-3-yloxy group, and an ethylamine moiety linked to a prop-2-yn-1-yl group makes this compound unique.

    Biological Activity: Its potential to interact with multiple biological targets and pathways sets it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-3-8-19-12(2)13-6-7-16(15(17)10-13)20-14-5-4-9-18-11-14/h1,4-7,9-12,19H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCVKWUIMWTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC2=CN=CC=C2)F)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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